(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as 3Z-Indolyl-buta-1,3-diene-1,1,3-tricarbonitrile, is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized from a variety of starting materials, including indole and butadiene. Its unique structure makes it an attractive compound for use in biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Characterization
- Triarylpyridine derivatives containing a buta-1,3-diene-1,1,3-tricarbonitrile fragment are synthesized via base-promoted reactions, demonstrating the fragment's utility in creating complex organic structures (Bardasov et al., 2017).
- The synthesis of pyridine derivatives, incorporating a buta-1,3-diene-1,1,3-tricarbonitrile fragment, highlights the versatility of this fragment in the formation of diverse organic compounds (Bardasov et al., 2019).
Optical and Electrochemical Properties
- The synthesis process of triarylpyridines with a buta-1,3-diene-1,1,3-tricarbonitrile fragment reveals insights into the influence of aryl substituents on optical properties (Bardasov et al., 2017).
- Studies on nicotinamide derivatives containing the buta-1,3-diene-1,1,3-tricarbonitrile fragment showcase its impact on optical and electrochemical properties, essential for applications in material sciences (Bardasov et al., 2018).
Solvatochromic Probe Development
- The compound 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile demonstrates potential as a solvatochromic probe, offering insights into solute-solvent interactions and absorption characteristics influenced by solvent polarity (Elmsheeti et al., 2020).
Potential in Antitumor Activities
- The utilization of related compounds, such as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, in synthesizing quinoline, furan, and thiophene derivatives, indicates potential applications in antitumor activities (Mohareb et al., 2011).
properties
IUPAC Name |
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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